molecular formula C9H17NO2 B602477 Gabapentin-d4 CAS No. 1185039-20-6

Gabapentin-d4

货号: B602477
CAS 编号: 1185039-20-6
分子量: 175.26 g/mol
InChI 键: UGJMXCAKCUNAIE-KXGHAPEVSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

加巴喷丁-d4 是加巴喷丁的氘代形式,加巴喷丁是一种抗癫痫药。氘原子取代了分子中的氢原子,这在各种科学研究中都很有用,特别是在药代动力学和代谢研究中。 加巴喷丁本身因其在减少中枢神经系统紊乱电活动方面的作用而闻名 .

作用机制

加巴喷丁-d4 与加巴喷丁一样,通过与中枢神经系统中电压门控钙通道的 α-2-δ 亚基结合而发挥作用。这种结合抑制了钙离子的兴奋性流入,从而降低了神经元的兴奋性和神经递质的释放。 该化合物还调节各种神经递质系统的活性,包括γ-氨基丁酸和谷氨酸 .

类似化合物:

    普瑞巴林: 另一种具有类似作用机制但药代动力学特性不同的加巴喷丁类药物。

    加巴喷丁: 加巴喷丁-d4 的非氘代形式,广泛用于临床环境中。

比较: 加巴喷丁-d4 由于存在氘原子而具有独特性,这可以提供对加巴喷丁的代谢和药代动力学特性的见解。 这使其在需要了解药物详细行为的研究环境中特别有价值 .

生化分析

Biochemical Properties

Gabapentin-d4 plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. For instance, it is known to physically interact with the Cavα2δ-1 and Cavα2δ-2 subunit isoforms of voltage-gated calcium channels .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, this compound binds to its interaction site on the calcium channel α2δ subunit .

准备方法

合成路线和反应条件: 加巴喷丁-d4 可以通过将氘掺入加巴喷丁分子中来合成。一种常见的方法是在合成过程中使用氘代试剂。 例如,从氘代环己酮开始,合成过程经过一系列反应,包括胺化和羧化,最终得到加巴喷丁-d4 .

工业生产方法: 加巴喷丁-d4 的工业生产涉及使用氘代起始原料和优化的反应条件进行大规模合成,以确保高产率和纯度。 该工艺通常包括氘交换反应和通过结晶或色谱进行纯化等步骤 .

化学反应分析

反应类型: 加巴喷丁-d4 与其非氘代对应物一样,会发生各种化学反应。这些包括:

常见试剂和条件:

主要产物: 从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,氧化可以产生羧酸,而还原可以产生醇 .

科学研究应用

加巴喷丁-d4 在科学研究中具有广泛的应用:

    化学: 用作研究反应机理和代谢途径的示踪剂。

    生物学: 有助于了解加巴喷丁在生物系统中的代谢命运。

    医学: 用于药代动力学研究,以追踪加巴喷丁的吸收、分布、代谢和排泄。

    工业: 用于开发新药和质量控制流程中

相似化合物的比较

    Pregabalin: Another gabapentinoid with similar mechanisms of action but different pharmacokinetic properties.

    Gabapentin: The non-deuterated form of Gabapentin-d4, widely used in clinical settings.

Comparison: this compound is unique due to the presence of deuterium atoms, which can provide insights into the metabolic and pharmacokinetic properties of Gabapentin. This makes it particularly valuable in research settings where understanding the detailed behavior of the drug is crucial .

属性

IUPAC Name

2-[1-[amino(dideuterio)methyl]cyclohexyl]-2,2-dideuterioacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c10-7-9(6-8(11)12)4-2-1-3-5-9/h1-7,10H2,(H,11,12)/i6D2,7D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGJMXCAKCUNAIE-KXGHAPEVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CC(=O)O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C(=O)O)C1(CCCCC1)C([2H])([2H])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20661990
Record name 2-[1-(Amino-dideuteriomethyl)cyclohexyl]-2,2-dideuterioacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20661990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185039-20-6
Record name 2-[1-(Amino-dideuteriomethyl)cyclohexyl]-2,2-dideuterioacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20661990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A slurry of 179 Kg of 1-(aminomethyl)-cyclohexaneacetic acid monohydrate and 1266 Kg of anhydrous methanol is heated to 60° C. to give a complete solution. The solution is diluted with 1266 Kg of anhydrous 2-propanol and the solution is cooled to 20° C. to 25° C. for two hours and then is cooled to -8° C. to -10° C. for twenty hours. The resulting slurry is centrifuged and the precipitate is dried in vacuo at 35° C. for forty-eight hours to yield 145 Kg of white, crystalline 1-(aminomethyl)-cyclohexaneacetic acid.
Name
1-(aminomethyl)-cyclohexaneacetic acid monohydrate
Quantity
179 kg
Type
reactant
Reaction Step One
Quantity
1266 kg
Type
reactant
Reaction Step One
Quantity
1266 kg
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

1.0 g (3.8 mmol) of (1-cyanocyclohexyl)acetic acid benzyl ester was distilled in 20 ml of methanol, mixed with 0.2 g of Rh/C 5 percent and hydrogenated at 10 bars of hydrogen pressure. After 23 hours at room temperature the suspension was filtered, the filtrate was concentrated to 3 ml, mixed with 25 ml of ethanol, concentrated to 4 ml and put on the cooling shelf. The precipitated product was filtered, washed with ethanol and dried. 0.18 g of Gabapentin was obtained, corresponding to a yield of 27 percent (relative to the (1-cyanocyclohexyl)acetic acid benzyl ester used). Data for the product was:
Name
(1-cyanocyclohexyl)acetic acid benzyl ester
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0.2 g
Type
catalyst
Reaction Step Three
Yield
27%

Synthesis routes and methods III

Procedure details

One gram of 10% rhodium on carbon, containing 1% palladium, (Pearlman, W. M., Tetrahedron Letters, pages 1663-1664 (1967)) is slurried in 30 ml methanol and reduced under hydrogen in a Parr shaker. 1-Cyanocyclohexaneacetic acid (16.7 g, 0.1 mol) is dissolved in 40 ml methanol and combined with the reduced catalyst. The mixture is placed under 50 pounds per square inch gauge (psig) hydrogen and shaken for two hours at room temperature. The catalyst is removed by filtration, and the filtrate is condensed to a volume of 25 ml by vacuum distillation. Isopropanol, 100 ml, is added and an additional 25 to 50 ml of solvent is removed by vacuum distillation. The resultant slurry is cooled at 0 to 5° C. for 24 hours and filtered and dried to give 13.65 g (79% of theory) of 1-(aminomethyl)-cyclohexaneacetic acid; mp 162-163° C.
Quantity
16.7 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Synthesis routes and methods IV

Procedure details

A solution of 3 g (1-cyanocyclohexyl)-acetic acid in 10.5 mL methanol is hydrogenated at 10 bar hydrogen pressure and 30° C. in the presence of rhodium-carbon (5%) over a period of five hours. The reaction mixture is filtered and the filtrate evaporated on a rotary evaporator at 30° C. The crystalline residue is stirred with isopropanol and the crystallizate is filtered off with suction and dried to constant weight in a vacuum drying cabinet at 30° C. 2.0 g of the title compound are obtained (65.2% of theory); m.p. 152° C.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10.5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。